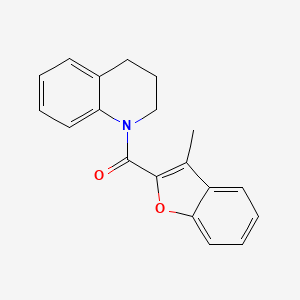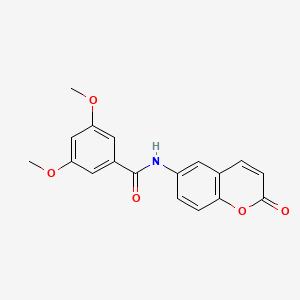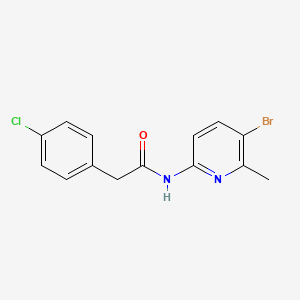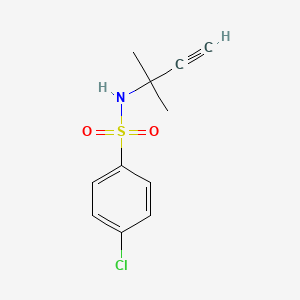
(3,4-Dihydroquinolin-1(2H)-yl)(3-methylbenzofuran-2-yl)methanone
Descripción general
Descripción
(3,4-Dihydroquinolin-1(2H)-yl)(3-methylbenzofuran-2-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinoline ring fused with a benzofuran moiety, making it a compound of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(3-methylbenzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized from phenol derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the quinoline and benzofuran moieties through a methanone linkage, possibly using reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or benzofuran rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or benzofuran rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted quinoline or benzofuran compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,4-Dihydroquinolin-1(2H)-yl)(3-methylbenzofuran-2-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound might exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(3-methylbenzofuran-2-yl)methanone would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to therapeutic effects. The pathways involved might include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinine or chloroquine, which have a quinoline ring, are known for their antimalarial properties.
Benzofuran Derivatives: Compounds like amiodarone, which contains a benzofuran ring, are used as antiarrhythmic agents.
Uniqueness
(3,4-Dihydroquinolin-1(2H)-yl)(3-methylbenzofuran-2-yl)methanone is unique due to its combined quinoline and benzofuran structure, which could confer a distinct set of chemical and biological properties not found in simpler derivatives.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-15-9-3-5-11-17(15)22-18(13)19(21)20-12-6-8-14-7-2-4-10-16(14)20/h2-5,7,9-11H,6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUIPKVKHIXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321568 | |
| Record name | 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-benzofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
617694-02-7 | |
| Record name | 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-benzofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((3-METHYL-1-BENZOFURAN-2-YL)CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B5868089.png)
![4-CHLORO-1,3-DIMETHYL-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B5868094.png)

![(2E)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5868107.png)

![2-({(E)-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5868126.png)
![1-(4-Chlorophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5868128.png)

![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)


![1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
![ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B5868181.png)
